

Physical properties of (R)-5-Bromomethyl-2-pyrrolidinone (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-5-Bromomethyl-2-pyrrolidinone

Cat. No.: B1282023

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(R)-5-Bromomethyl-2-pyrrolidinone**

This technical guide provides a comprehensive overview of the known physical properties of **(R)-5-Bromomethyl-2-pyrrolidinone**, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may utilize this compound as a key building block in synthesis.

Physical and Chemical Properties

(R)-5-Bromomethyl-2-pyrrolidinone is a chiral organic compound featuring a five-membered lactam ring.^[1] Its structure, containing both a polar lactam functional group and a reactive bromomethyl group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals.^[1]

Data Presentation

The quantitative physical property data for **(R)-5-Bromomethyl-2-pyrrolidinone** is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₈ BrNO	[1]
Molecular Weight	178.03 g/mol	[1]
Appearance	White to light brown powder	[1]
Melting Point	76 - 80 °C	[1]
Optical Rotation	[α]22/D = +34° (c=0.5 in ethanol)	[1]
Solubility	Data not available. Expected to be soluble in polar organic solvents.	

While specific quantitative solubility data for **(R)-5-Bromomethyl-2-pyrrolidinone** in various solvents is not readily available in the provided search results, general principles of solubility for organic compounds can be applied. The presence of the polar lactam ring suggests solubility in polar solvents. A structurally related compound, N-Methyl-2-pyrrolidone, is miscible with water and most common organic solvents.[\[2\]](#)[\[3\]](#) Therefore, **(R)-5-Bromomethyl-2-pyrrolidinone** is anticipated to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile. Its solubility in water is likely to be moderate.

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of an organic compound like **(R)-5-Bromomethyl-2-pyrrolidinone**.

Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[\[4\]](#) A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[\[4\]](#) Impurities tend to lower and broaden the melting point range.[\[4\]](#)

Methodology: Capillary Tube Method

This is a common and accurate method for determining the melting point of a crystalline solid.

[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
- Capillary tubes (sealed at one end)[5]
- Thermometer[4]
- Mortar and pestle (optional)
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **(R)-5-Bromomethyl-2-pyrrolidinone** is finely powdered.[4] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end.[6] The sample should be packed to a height of 1-2 mm.[5][6]
- Apparatus Setup (Mel-Temp): The capillary tube is placed into the sample holder of the Mel-Temp apparatus. The thermometer is inserted into its designated holder.
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4] For an unknown compound, a rapid preliminary determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample

has completely melted is recorded as the end of the melting range.[4]

Solubility Determination

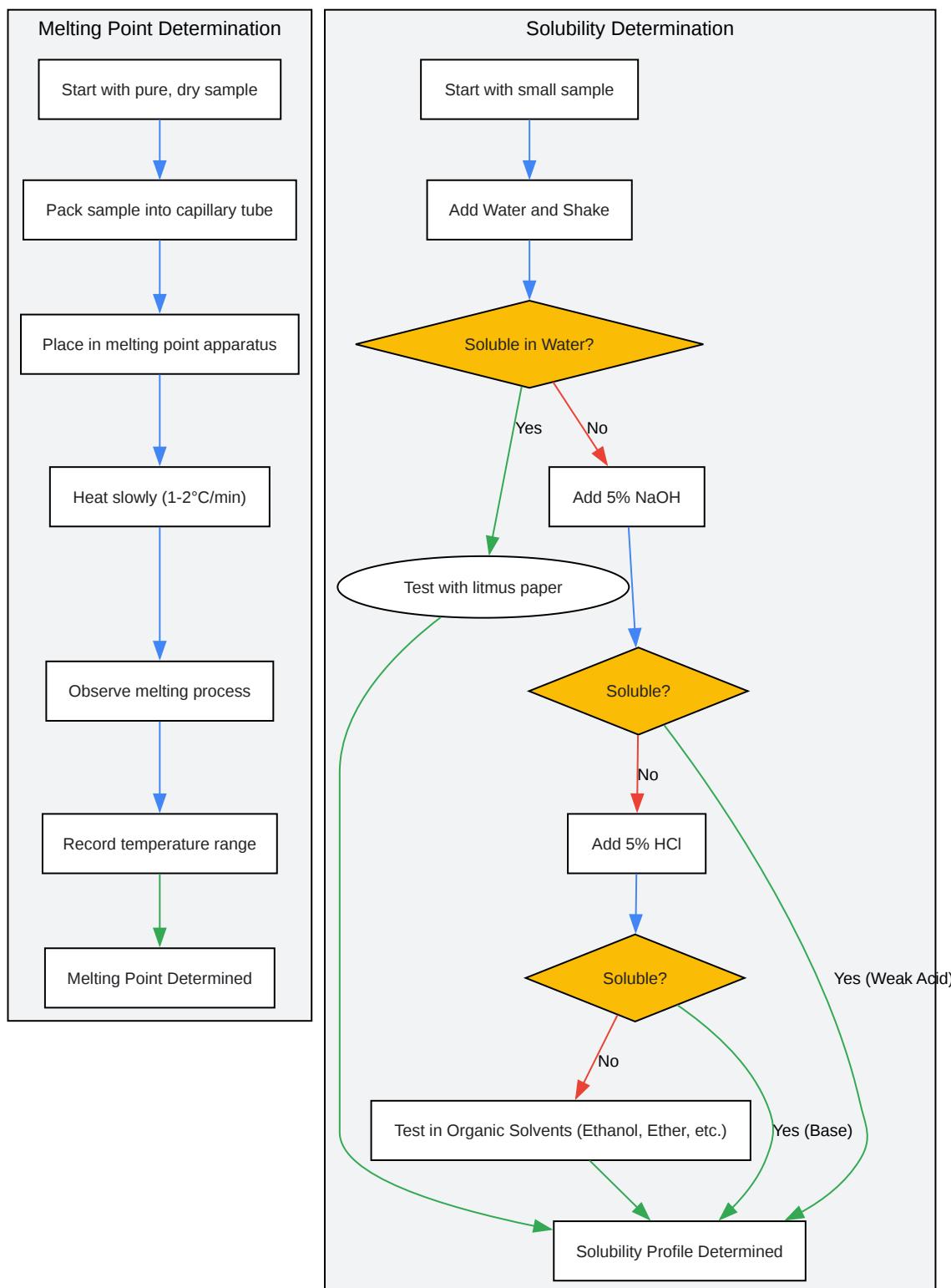
Solubility tests are performed to determine the solubility of a compound in various solvents. This information can help in choosing appropriate solvents for reactions, purification, and analysis, and can also provide insights into the polarity and functional groups present in the molecule.

Methodology: Qualitative Solubility Test

Apparatus:

- Small test tubes
- Spatula or dropper
- Vortex mixer (optional)
- A selection of solvents (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, diethyl ether, acetone)

Procedure:


- Sample Preparation: Approximately 25 mg of **(R)-5-Bromomethyl-2-pyrrolidinone** is placed into a small test tube.[7]
- Solvent Addition: About 0.75 mL of the chosen solvent is added to the test tube in small portions.[7]
- Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds to facilitate dissolution.[7][8]
- Observation: The mixture is observed to determine if the solid has completely dissolved. If the compound dissolves completely, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. Partial solubility may also be noted.

- Systematic Testing: This procedure is repeated for a range of solvents, typically starting with water, followed by acidic and basic aqueous solutions, and then various organic solvents.^[7] ^[9] The general workflow for solubility testing is illustrated in the diagram in the following section.

Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound.

Workflow for Physical Property Determination of an Organic Compound

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point and solubility of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical properties of (R)-5-Bromomethyl-2-pyrrolidinone (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282023#physical-properties-of-r-5-bromomethyl-2-pyrrolidinone-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com